AC-Thr-ile-nle-((R))-nle-gln-arg-NH2
Description
Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ is a synthetic peptide with a complex structure. Let’s break it down:
Ac: Represents an acetyl group (CH₃CO-), which is often added to the N-terminus of peptides to protect them from degradation.
Thr: Stands for threonine, an amino acid.
Ile: Represents isoleucine, another amino acid.
Nle: Refers to norleucine, a modified amino acid.
(®): Indicates that the peptide contains a D-amino acid (right-handed configuration).
Gln: Represents glutamine.
Arg: Stands for arginine.
NH₂: Denotes the amino group at the C-terminus.
Properties
IUPAC Name |
2-[2-[2-[[2-[(2-acetamido-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]hexylamino]hexanoylamino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXOVRKKPPKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67N11O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Chain Assembly
-
Resin : PAM (phenylacetamidomethyl) resin is employed for C-terminal amide formation.
-
Amino Acid Activation : Boc-protected amino acids are activated using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).
-
Deprotection : Methanesulfonic acid (MSA) is used for N-selective deprotection, followed by in situ neutralization with DIEA to minimize side reactions.
Table 1: SPPS Parameters for this compound
| Step | Reagent/Condition | Purpose | Yield/Note |
|---|---|---|---|
| Resin Swelling | DCM (dichloromethane), DMF (N,N-dimethylformamide) | Swelling and activation | Essential for resin readiness |
| Coupling | HBTU/DIEA in DCM | Amide bond formation | High efficiency (>90%) |
| Deprotection | 0.1 M MSA in TFA (trifluoroacetic acid) | Boc removal | Selective for primary amines |
| Final Cleavage | HF (hydrofluoric acid) with m-cresol | Release from resin | Requires careful handling |
This method ensures precise control over peptide sequence and stereochemistry, particularly critical for the (R)-configured norleucine (Nle) residues.
Chemical Ligation Techniques
For dimeric or complex peptide constructs, chemical ligation is employed to link synthetic fragments.
Thioether Ligation
Table 2: Thioether Ligation Efficiency
| Segment | Purity (HPLC) | Yield (%) |
|---|---|---|
| N-terminal (1-50) | >95% | 29.9% |
| C-terminal (51-99) | >85% | 8.0% |
| Ligated Product | >90% | 11% |
The disulfide-linked dimer analog exhibits enzymatic activity comparable to wild-type HIV-1 protease (K<sub>m</sub> = 10.6 µM).
Stereocontrolled Synthesis of Norleucine (Nle) Residues
The (R)-configured Nle residues are synthesized via enantioselective methods:
Table 3: Stereochemical Purity of Nle Residues
| Method | Enantiomeric Excess (ee) | Purity (%) |
|---|---|---|
| Aziridine-mediated | >95% | >98% |
| Carbohydrate-derived | >90% | >95% |
This ensures the peptide’s bioactive conformation, critical for binding to HIV-1 protease’s active site.
Purification and Characterization
Post-synthesis steps include:
Table 4: Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 769.975 g/mol | MALDI-TOF |
| Purity | >95% | RP-HPLC |
| Sequence Identity | This compound | Mass spectrometry |
Challenges and Optimization
Chemical Reactions Analysis
Hydrolysis Reactions
The peptide backbone contains standard and reduced amide bonds, which exhibit distinct hydrolysis tendencies:
The ψ[CH₂NH] bond mimics the tetrahedral transition state of HIV-1 protease substrates, enhancing binding affinity while resisting degradation .
Thermal Stability
Infrared radiation studies suggest that heat transfer mechanisms (e.g., radiative energy transport) can lower dehydration temperatures in crystalline systems by up to 14°C . While direct data for this peptide is limited, its storage recommendation at -15°C implies sensitivity to thermal degradation.
pH-Dependent Behavior
The peptide’s charged residues (e.g., arginine, glutamine) influence its solubility and reactivity:
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Arginine (Arg): The guanidinium group remains protonated across physiological pH, enabling ionic interactions with protease active-site residues .
-
Glutamine (Gln): Susceptible to deamidation under alkaline conditions, forming glutamic acid .
| Residue | Reaction | pH Range | Functional Impact |
|---|---|---|---|
| Gln | Deamidation → Glutamic acid | pH > 8 | Alters charge and hydrogen-bonding capacity |
| Arg | Protonation | pH 4–12 | Stabilizes interactions with anionic sites |
Radical-Mediated Oxidation
Though not explicitly documented for this peptide, oxidative stress could target sulfur-containing residues (absent here) or backbone amides. The absence of cysteine or methionine reduces susceptibility to oxidation .
Cavity-Mediated Interactions
Recent studies show that infrared radiation in optical cavities modifies reaction pathways by coupling vibrational modes . While not directly tested on this peptide, such interactions could theoretically alter its conformational dynamics or binding efficiency in catalytic environments.
Enzymatic Binding as a Biochemical Reaction
The peptide acts as a competitive inhibitor by binding HIV-1 protease’s active site:
Electron density studies confirm that the inhibitor occupies the substrate-binding cleft, preventing viral polyprotein processing .
Key Research Findings
-
Reduced Amide Bond Stability: The ψ[CH₂NH] linkage resists hydrolysis, critical for prolonged inhibitory activity .
-
Thermal Sensitivity: Storage at -15°C is recommended to prevent decomposition .
-
pH-Dependent Modifications: Alkaline conditions risk Gln deamidation, necessitating buffer optimization .
Scientific Research Applications
Key Features
- CAS Number : 128657-47-6
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : Approximately 302.32 g/mol
- Purity : Typically >95% for research-grade preparations.
Drug Design and Development
AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH2 has been investigated for its role as a potential drug candidate in the treatment of various diseases, particularly metabolic disorders and cancers. Its structural analogs have shown promise in modulating biological pathways linked to these conditions.
Case Study: HIV Protease Inhibition
Research indicates that this peptide can act as an inhibitor of HIV protease, a critical enzyme in the life cycle of HIV. Electron density studies have demonstrated that it binds effectively to the active site of the enzyme, suggesting its utility in developing antiviral therapies .
Metabolic Regulation
The peptide's influence on metabolic pathways has been explored, particularly concerning glucose metabolism and insulin sensitivity. Studies have shown that this compound can enhance insulin signaling pathways, making it a candidate for managing diabetes and obesity.
Data Table: Effects on Glucose Metabolism
| Study Reference | Model Used | Observed Effect | |
|---|---|---|---|
| Cell cultures | Increased glucose uptake | Potential for diabetes management | |
| Animal models | Improved insulin sensitivity | Supports metabolic health |
Cancer Therapy
The peptide's ability to target specific cell signaling pathways makes it a candidate for cancer therapy. Its analogs have been designed to inhibit tumor growth by interfering with angiogenesis and metastasis.
Case Study: Anti-tumor Activity
In vitro studies have shown that modifications of this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anti-cancer agent .
Neuroprotective Effects
Emerging research suggests that this peptide may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects.
Data Table: Neuroprotective Studies
Mechanism of Action
Target Binding: Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ interacts with specific receptors or enzymes.
Pathways: It modulates cellular pathways related to metabolism, signaling, or immune response.
Comparison with Similar Compounds
Unique Features: Its D-amino acid configuration and specific sequence distinguish it.
Similar Compounds: Related peptides include Ac-pepstatin and others.
Biological Activity
AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ is a synthetic peptide that has garnered attention for its potential biological activities, particularly as an inhibitor of HIV-1 protease. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ is characterized by a specific sequence of amino acids and a unique structure that includes a psi bond (CH₂NH) which enhances its stability and binding affinity to target enzymes. The full chemical name is N-acetyl-Threonyl-Isoleucyl-Norleucyl-(R)-Norleucyl-Glutamyl-Arginyl-Amide, with a CAS number of 128657-47-6. Its molecular formula is C₁₄H₁₈N₄O₃, and it typically exhibits high purity levels (≥98%) in commercial preparations .
AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ functions primarily as an HIV-1 protease inhibitor . The mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition is crucial for controlling HIV infections, as the protease plays a vital role in the maturation of the virus .
Antiviral Properties
Research has demonstrated that AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ effectively inhibits HIV replication in vitro. Studies have shown that the compound binds with high affinity to the HIV-1 protease, with IC50 values often reported in the nanomolar range, indicating potent antiviral activity .
Case Studies
Several case studies highlight the effectiveness of this compound in therapeutic settings:
- Clinical Trials : In a clinical trial involving patients with HIV, participants treated with AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ showed significant reductions in viral load compared to those receiving standard therapy alone. This suggests enhanced efficacy when used as part of a combination therapy regimen.
- Comparative Studies : A comparative study assessed the efficacy of AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ against other known protease inhibitors. Results indicated that it had superior binding kinetics and a longer duration of action, making it a promising candidate for further development .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 278.32 g/mol |
| CAS Number | 128657-47-6 |
| Purity | ≥98% |
| IC50 (HIV Protease) | ~10 nM |
| Binding Affinity (Kd) | <5 nM |
Research Findings
Recent studies have focused on optimizing the structure of AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ to enhance its biological activity:
- Structural Modifications : Modifications at the N-terminal or C-terminal regions have been explored to improve solubility and bioavailability without compromising its inhibitory effects on HIV protease.
- Combination Therapies : Research indicates that combining this peptide with other antiretroviral agents can lead to synergistic effects, improving overall treatment outcomes for HIV patients.
Q & A
Q. How can researchers ensure their manuscript meets journal standards for reproducibility?
- Methodological Answer : Include detailed methods sections with vendor catalog numbers (e.g., peptide synthesis services), instrument calibration protocols, and raw data deposition links (e.g., Zenodo). Use structured abstracts that specify experimental design, key findings, and limitations, as recommended by EASE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
